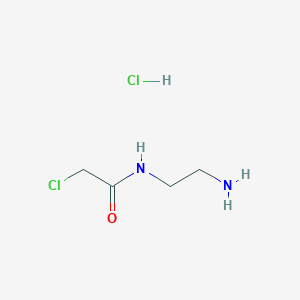

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride

Description

The exact mass of the compound this compound is 172.0170183 g/mol and the complexity rating of the compound is 76.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-aminoethyl)-2-chloroacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClN2O.ClH/c5-3-4(8)7-2-1-6;/h1-3,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVMHNHEHROJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Chemical Synthesis and Biological Investigations

N-(2-Aminoethyl)-2-chloroacetamide hydrochloride serves as a valuable intermediate in various synthetic and biological studies due to its unique molecular structure. It possesses a reactive chloroacetamide moiety and a nucleophilic aminoethyl group, which allows for a wide range of chemical modifications.

In the realm of chemical synthesis , this compound is a key building block. myskinrecipes.com Its primary utility lies in its role as a precursor for the synthesis of more complex molecules. For instance, it is employed in the production of pharmaceuticals and agrochemicals. myskinrecipes.com The presence of a chlorine atom makes it susceptible to nucleophilic substitution reactions, enabling the introduction of diverse functional groups. researchgate.net The amino group, on the other hand, can participate in reactions such as acylation. A notable application is in the preparation of reference standards for impurities in active pharmaceutical ingredients (APIs), such as in the synthesis of xylometazoline (B1196259) and oxymetazoline (B75379) impurities, which is crucial for quality control in the pharmaceutical industry. It also serves as a versatile component in peptide chemistry, allowing for the modification of amino acids and peptides. myskinrecipes.com

From a biological investigation perspective, this compound, sometimes referred to as AEMA, has been a subject of interest for its potential biological activities. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, a key factor in its biological activity. The chloroacetamide portion contributes to the compound's ability to penetrate cell membranes and interact with various biological targets. Research has indicated that it can modulate the activity of certain enzymes involved in neurotransmitter metabolism, suggesting potential for investigation in the context of neurological disorders. myskinrecipes.com Its mechanism of action often involves forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. Studies have also explored its inhibitory effects on enzymes like carbonic anhydrases.

Overview of Research Trajectories and Interdisciplinary Relevance

Established Synthetic Routes and Reaction Mechanisms

The primary synthesis of this compound is a two-step process involving the formation of the amide bond followed by conversion to its hydrochloride salt for stability and ease of handling.

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful control over several reaction parameters.

Solvent Effects and Temperature ControlThe choice of solvent and reaction temperature are critical for maximizing product formation and minimizing side reactions.

Solvent Effects: Polar aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typically employed. These solvents are effective at solubilizing the reactants and stabilizing charged intermediates without participating in unwanted side reactions.

Catalysis and Reagent StoichiometryThe stoichiometry of the reactants and the use of a base are key to directing the reaction towards the desired mono-acylated product.

Catalysis and Base: The acylation reaction generates hydrochloric acid (HCl) as a byproduct. To neutralize this acid, which would otherwise protonate the unreacted ethylenediamine (B42938) and render it non-nucleophilic, a non-nucleophilic base such as triethylamine (B128534) (TEA) is added. The base scavenges the HCl, shifting the reaction equilibrium toward product formation. In some chloroacetylation procedures, an excess of the amine substrate itself can serve as the base. researchgate.net

Reagent Stoichiometry: To favor mono-substitution and prevent the formation of the di-acylated byproduct, the molar ratio of the reactants is carefully controlled. Using a slight excess of ethylenediamine compared to 2-chloroacetyl chloride helps ensure that the acylating agent is consumed before it can react with the primary amine of the desired product.

The following table summarizes the key parameters for optimizing the synthesis:

| Parameter | Recommended Condition | Rationale |

| Reactants | Ethylenediamine, 2-Chloroacetyl chloride | Forms the desired amide bond via nucleophilic acyl substitution. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Polar aprotic solvent stabilizes intermediates and prevents side reactions. |

| Temperature | 0–5°C | Minimizes exothermic side reactions, such as poly-alkylation and oligomer formation. orgsyn.org |

| Base | Triethylamine (TEA) | Neutralizes HCl byproduct, driving the reaction equilibrium towards the product. |

| Reactant Ratio | Slight molar excess of ethylenediamine | Minimizes di-acylation of ethylenediamine. |

| Salt Formation | Treatment with Hydrochloric Acid (HCl) | Forms a stable, crystalline, and non-hygroscopic hydrochloride salt for easier handling. |

| Purification | Recrystallization from an ethanol/water mixture | A 70:30 ethanol/water mixture can yield purities greater than 95%. |

Derivatization Strategies and Synthetic Transformations

This compound is a bifunctional molecule that serves as a versatile building block for more complex chemical structures. myskinrecipes.com Its chemical reactivity is centered on the nucleophilic primary amine and the electrophilic carbon bearing the chlorine atom.

The reactive chlorine atom in the chloroacetamide group is a good leaving group, making it susceptible to nucleophilic substitution reactions. researchgate.netresearchgate.net This allows for the introduction of a wide variety of functional groups through reaction with nucleophiles such as:

Amines, thiols, and alcohols: These can displace the chloride to form substituted glycinamide (B1583983) derivatives.

Other nucleophiles: The chemical reactivity of N-aryl 2-chloroacetamides is attributed to the easy replacement of the chlorine atom by various oxygen, nitrogen, and sulfur nucleophiles. researchgate.netresearchgate.net

Simultaneously, the terminal primary amino group can undergo a range of transformations, including:

Acylation: Reaction with carboxylic acids or acid chlorides to form new amide bonds.

Alkylation: Reaction with alkyl halides.

Reductive amination: Reaction with aldehydes or ketones.

This dual reactivity makes the compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. myskinrecipes.com It is used in the preparation of active pharmaceutical ingredients (APIs) and their reference standards. Furthermore, it can act as a monomer in polymerization reactions to create functional polymers.

The table below outlines potential derivatization strategies for the compound.

| Reactive Site | Reagent Type | Resulting Derivative Class |

| α-Chloroacetamide | Amines (R-NH₂) | N-(2-Aminoethyl)-2-(amino)acetamide |

| α-Chloroacetamide | Thiols (R-SH) | N-(2-Aminoethyl)-2-(thio)acetamide |

| α-Chloroacetamide | Alcohols (R-OH) | N-(2-Aminoethyl)-2-(alkoxy)acetamide |

| Primary Amine | Carboxylic Acids | N'-(2-chloroacetyl)ethane-1,2-diamine derivatives |

| Primary Amine | Aldehydes/Ketones | Schiff bases / Secondary amines (post-reduction) |

Nucleophilic Substitution Reactions at the Chloroacetamide Moiety

The chloroacetamide moiety is highly susceptible to nucleophilic substitution, a reaction class that underpins much of its synthetic utility. researchgate.net The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-chlorine bond, making the α-carbon an excellent electrophilic center. Consequently, the chlorine atom functions as an effective leaving group and is readily displaced by a wide array of nucleophiles. researchgate.net This reactivity allows for the straightforward introduction of various functional groups.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov This pathway involves a backside attack on the electrophilic carbon by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The versatility of this reaction is demonstrated by the broad scope of nucleophiles that can be employed, including those based on sulfur, nitrogen, and oxygen. researchgate.net For instance, sulfur nucleophiles such as thiols react efficiently to form thioethers. nih.gov This specific reactivity with thiol groups, like those in cysteine residues, is leveraged in bioconjugation chemistry. thermofisher.com Similarly, nitrogen nucleophiles, including primary and secondary amines, can be used to generate more complex diamine structures.

Optimization of these substitution reactions often involves careful control of reaction conditions. The choice of solvent, temperature, and base (if required to deprotonate the nucleophile) can significantly influence the reaction rate and the yield of the desired product while minimizing side reactions.

| Nucleophile Type | Example Nucleophile | Reaction Conditions | Product Type |

|---|---|---|---|

| Sulfur (S) | Thiol (R-SH), e.g., Cysteine | Aqueous buffer, pH ~7-8, Room Temperature | Thioether (Carboxymethylated Cysteine) |

| Nitrogen (N) | Amine (R-NH₂), e.g., Aniline | Aprotic solvent (e.g., DMF), Base (e.g., K₂CO₃), Heat | Substituted Glycinamide |

| Oxygen (O) | Hydroxide (OH⁻) | Aqueous base (e.g., NaOH), Heat | Hydroxy-substituted acetamide (B32628) |

| Oxygen (O) | Phenoxide (Ar-O⁻) | Aprotic solvent (e.g., Acetone), Base (e.g., K₂CO₃) | Aryloxyacetamide |

Condensation and Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an ideal substrate for the synthesis of heterocyclic compounds, particularly nitrogen-containing rings. The presence of both a nucleophilic primary amine and an electrophilic center within the same molecule allows for efficient intramolecular cyclization.

The most direct application of this intramolecular reactivity is the synthesis of piperazin-2-one. Under basic conditions, the terminal amino group is deprotonated, enhancing its nucleophilicity. It can then attack the α-carbon of the chloroacetamide moiety, displacing the chloride ion to form the six-membered piperazinone ring. This type of reaction is a fundamental strategy in the construction of piperazine (B1678402) and piperazinone scaffolds, which are common cores in many pharmaceutical agents.

Beyond simple intramolecular cyclization, the compound serves as a precursor for more complex heterocyclic systems. This often involves a multi-step, one-pot sequence where the chloroacetamide first reacts with an external nucleophile, and a subsequent condensation or cyclization event occurs. For example, N-substituted chloroacetamides can react with various reagents to form heterocycles like thiazolidin-4-ones or thieno[2,3-b]pyridines. researchgate.net The primary amino group can also undergo initial condensation reactions, for instance with aldehydes or ketones to form imines, which can then be elaborated into more complex heterocyclic structures. The optimization of these reactions depends on directing the desired reactivity, either intramolecular or intermolecular, through the precise control of reagents and conditions.

| Reaction Type | Reactant(s) | Key Conditions | Heterocyclic Scaffold |

|---|---|---|---|

| Intramolecular Cyclization | N-(2-Aminoethyl)-2-chloroacetamide | Base (e.g., NaHCO₃, Triethylamine), Solvent (e.g., Ethanol) | Piperazin-2-one |

| Intermolecular Substitution then Cyclization | N-Aryl Chloroacetamide + Ammonium Thiocyanate | Ethanol, Reflux | 2-(Arylimino)thiazolidin-4-one |

| Intermolecular Substitution then Cyclization | α-Haloketone + Pyridinethione | Base-catalyzed (e.g., Sodium Ethoxide) | Thieno[2,3-b]pyridine |

Oxidation and Reduction Pathways

While nucleophilic substitution and cyclization are the most prominent reaction pathways, this compound can also participate in oxidation and reduction reactions, although these are less commonly exploited for synthetic purposes and are often observed in degradation or mechanistic studies.

Reduction Pathways The primary reduction pathway available to chloroacetamides is reductive dechlorination. nih.gov This reaction involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond. Studies on various chloroacetamide analogues have shown that while this pathway is predominant for trichloroacetamides, it is a less favored but still possible transformation for monochloroacetamides. nih.gov This reduction can be facilitated by environmental reagents such as hydrogen sulfide (B99878) species or under specific laboratory conditions using appropriate reducing agents. nih.gov

Furthermore, research in proteomics has revealed that 2-chloroacetamide, used as a cysteine-alkylating agent, can induce the oxidation of other amino acid residues, most notably methionine. nih.gov This indicates that under certain conditions, the chloroacetamide functional group can promote oxidation, acting as an oxidizing agent itself, even as it undergoes its primary substitution reaction. nih.gov This oxidative potential highlights a more complex reactivity profile than is typically utilized in standard synthetic applications.

Mechanistic Investigations of Biological Interactions

Molecular Mechanisms of Action through Covalent Adduction

The primary mechanism through which N-(2-Aminoethyl)-2-chloroacetamide hydrochloride exerts its biological effects is via the formation of stable covalent bonds with target biomolecules. This process, known as covalent adduction, involves a two-step interaction: an initial reversible binding event followed by an irreversible chemical reaction that permanently links the compound to the protein.

Interaction with Nucleophilic Sites on Proteins and Enzymes

The chloroacetamide group is an electrophilic functional group that is susceptible to attack by nucleophiles. Within a biological system, the most common nucleophilic sites are found on the side chains of specific amino acid residues in proteins. The chloroacetamide moiety readily reacts with thiol groups, such as the one on the amino acid cysteine, through an SN2 (bimolecular nucleophilic substitution) reaction mechanism. This reaction results in the displacement of the chlorine atom and the formation of a stable thioether bond, effectively tethering the molecule to the protein.

This covalent binding is highly specific for accessible and reactive nucleophilic residues, often found within the active or allosteric sites of enzymes. LC-MS/MS experiments on other chloroacetamide-based inhibitors have confirmed their ability to covalently bind to specific cysteine residues within target enzymes. This targeted and irreversible binding is a key feature of its mechanism, leading to a durable and often complete inhibition of protein function.

Modulation of Biochemical Pathways and Cellular Processes

By forming covalent adducts with key proteins and enzymes, this compound can significantly alter their function and, consequently, modulate entire biochemical pathways. The permanent modification of an enzyme's active site typically leads to irreversible inhibition, shutting down its catalytic activity. This can have profound downstream effects on cellular processes that depend on the enzyme's function.

For instance, the inhibition of enzymes involved in inflammatory signaling can disrupt the production of pro-inflammatory mediators. Research on a structurally similar chloroacetamido compound demonstrated that its covalent interaction with glutaredoxin 1 (Grx1) in microglial cells led to a reduction in lipopolysaccharide-induced inflammatory gene transcription. Similarly, by targeting proteins essential for cell survival and proliferation, derivatives of this compound can trigger programmed cell death, or apoptosis, in cancer cells.

Enzyme Inhibition Studies

The targeted nature of this compound and its derivatives makes them valuable tools for studying enzyme function and as lead compounds in drug discovery. Inhibition studies focus on identifying specific enzyme targets and quantifying the potency and selectivity of the interaction.

Targeting of Specific Enzymes (e.g., Glutaredoxin 1, Carbonic Anhydrases)

Research has identified several enzymes that are specifically targeted by this compound or its close analogs.

Glutaredoxin 1 (Grx1): A study focusing on a compound derived from a chloroacetamide structure, similar to N-(2-Aminoethyl)-2-chloroacetamide, revealed its efficacy as an inhibitor of Grx1. This enzyme is involved in redox regulation, and its inhibition can affect cellular inflammatory responses. The study highlighted the ability of such compounds to selectively target thiol groups in proteins like Grx1.

Carbonic Anhydrases (CAs): Certain derivatives of N-(2-Aminoethyl)-2-chloroacetamide have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in pH regulation and other physiological processes. Specifically, significant inhibitory activity has been noted against CA IX, an isoform that is highly expressed in tumors and contributes to the acidic microenvironment of cancer cells.

Selectivity and Potency Profiling in Enzymatic Assays (e.g., IC50 determination)

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. Enzymatic assays are biochemical procedures used to determine these values in a controlled, cell-free environment.

Derivatives of N-(2-Aminoethyl)-2-chloroacetamide have shown high potency against specific enzyme isoforms. For example, in studies against Carbonic Anhydrase IX (CA IX), certain derivatives exhibited IC50 values in the nanomolar range, indicating very effective inhibition.

Table 1: Inhibitory Potency (IC50) of N-(2-Aminoethyl)-2-chloroacetamide Derivatives against Carbonic Anhydrase IX

| Derivative Class | Target Enzyme | Reported IC50 Range (nM) |

|---|---|---|

| AEMA Derivatives | Carbonic Anhydrase IX (CA IX) | 10.93 – 25.06 |

This table summarizes the reported range of IC50 values for certain derivatives against the CA IX enzyme, demonstrating their high potency.

Cellular Effects and Preclinical Biological Activities

Beyond cell-free enzymatic assays, the biological activity of this compound is assessed in cellular models to understand its effects on living systems. These studies have revealed significant preclinical potential, particularly in oncology.

One of the most notable cellular effects observed is the induction of apoptosis. In in vitro assays using the MDA-MB-231 human breast cancer cell line, treatment with the compound led to a dramatic increase in programmed cell death. The number of annexin (B1180172) V-FITC-positive cells, a marker for apoptosis, increased 22-fold compared to untreated control cells. This potent pro-apoptotic effect highlights its potential as an antiproliferative agent. Other chloroacetamide derivatives have also shown promising anticancer activity against breast cancer cell lines.

Table 2: Cellular Activity of N-(2-Aminoethyl)-2-chloroacetamide in MDA-MB-231 Breast Cancer Cells

| Cell Line | Assay | Observed Effect | Magnitude of Effect |

|---|---|---|---|

| MDA-MB-231 | Apoptosis (Annexin V-FITC) | Induction of apoptosis | 22-fold increase vs. control |

This table shows the significant pro-apoptotic activity of the compound in a human breast cancer cell line.

Based on a comprehensive review of available scientific literature, it is not possible to provide detailed research findings on the specific biological interactions of This compound as requested in the provided outline.

The available literature primarily identifies this compound as a chemical intermediate used in the synthesis of other molecules, such as pharmaceuticals and agrochemicals. myskinrecipes.com While the broader class of chloroacetamide derivatives has been noted for various biological activities, specific research detailing the mechanisms of the requested compound in the specified cellular and microbial models is not present in the public domain. scielo.org.za

Studies on the indicated cell lines and pathogens are abundant but are in the context of other chemical compounds. For instance:

Research on MDA-MB-231 cells details apoptosis induced by various other natural and synthetic compounds. researchgate.netnih.gov

Investigations into BV2 microglial cells explore anti-inflammatory responses to numerous agents, but not this compound. biomolther.orgnih.gov

The antimicrobial effects on Staphylococcus aureus and Escherichia coli have been documented for different classes of molecules. nih.govmdpi.com

Antiparasitic activity against Trypanosoma brucei is an active area of research focusing on various novel drug candidates. mdpi.com

Without specific peer-reviewed data for this compound, generating the requested article with the required detailed findings and data tables would be speculative and would not meet the standards of scientific accuracy. Therefore, the article cannot be generated as outlined.

Applications in Chemical Biology and Material Sciences

Protein Labeling and Bioconjugation Strategies

The chloroacetamide moiety of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride is a well-established reactive group for the alkylation of nucleophilic amino acid residues. This reactivity forms the basis of its use in protein labeling and bioconjugation, enabling researchers to selectively modify proteins for further study.

Selective Modification of Amino Acid Residues

The primary application of chloroacetamide derivatives in protein chemistry is the selective modification of cysteine residues. The sulfhydryl group of cysteine is a potent nucleophile that readily reacts with the electrophilic carbon of the chloroacetamide group, forming a stable thioether bond. This reaction, known as carbamidomethylation, effectively blocks the cysteine residue, preventing the formation of disulfide bonds. thermofisher.com

While chloroacetamide is highly reactive towards cysteine, its selectivity is dependent on reaction conditions such as pH. thermofisher.com Under certain conditions, it can also modify other nucleophilic amino acid residues, although generally to a lesser extent. thermofisher.com The potential for off-target labeling highlights the importance of carefully controlling experimental parameters to achieve site-specific modification. thermofisher.com Compared to the more commonly used iodoacetamide, chloroacetamide is considered less reactive but offers greater stability in solution, which can lead to more specific cysteine modification with fewer side reactions. thermofisher.comwuxibiology.com

| Amino Acid Residue | Functional Group | Potential for Reaction with Chloroacetamide |

|---|---|---|

| Cysteine | Sulfhydryl (-SH) | Primary target, high reactivity thermofisher.comwuxibiology.com |

| Lysine | Amine (-NH2) | Possible at incorrect buffer pH thermofisher.com |

| Histidine | Imidazole | Possible at incorrect buffer pH thermofisher.com |

| Methionine | Thioether (-S-CH3) | Possible at incorrect buffer pH thermofisher.com |

| Aspartate | Carboxylate (-COOH) | Possible at incorrect buffer pH thermofisher.com |

| Glutamate | Carboxylate (-COOH) | Possible at incorrect buffer pH thermofisher.com |

Applications in Protein Structure and Function Studies

The ability to selectively modify amino acid residues makes this compound a valuable tool for investigating protein structure and function. By labeling specific residues, researchers can gain insights into their roles in protein activity, folding, and interactions.

One key application is the identification of reactive cysteine residues. For instance, modifying cysteine residues with chloroacetamide can help determine which of these residues are essential for a protein's function. nih.gov This information is crucial for understanding enzyme mechanisms and protein interactions. By comparing the activity of the modified protein to its unmodified counterpart, the functional importance of the targeted residue can be elucidated. nih.gov This technique has been used to identify critical cysteine residues in ion channels and other proteins, providing valuable information about their mechanism of action. nih.gov

Furthermore, the modification of surface-exposed residues can be used to probe the surface topology of a protein. The pattern of labeling can reveal which residues are accessible to the solvent and which are buried within the protein structure or at protein-protein interfaces. nih.gov

Polymer Chemistry and Advanced Materials

The bifunctional nature of this compound, possessing both a reactive chloroacetamide group and a primary amine, makes it a useful monomer in polymerization reactions for the creation of functional polymers.

Monomeric Utility in Polymerization Reactions

This compound can be utilized as a monomer to synthesize polymers with reactive side chains. The primary amino group can participate in polymerization processes, such as condensation polymerization, to form the polymer backbone. The chloroacetamide group is then available as a pendant group along the polymer chain, which can be used for further chemical modifications or to impart specific functionalities to the final material. This approach allows for the creation of complex organic materials with tailored properties.

Synthesis of Functional Polymers for Research Applications (e.g., drug delivery systems)

The polymers synthesized using this compound have potential applications in various research areas, most notably in the development of drug delivery systems. Functional polymers are increasingly being investigated for their ability to improve the delivery of therapeutic agents. jchemrev.com

Polymers can be designed to encapsulate drugs, protecting them from degradation and controlling their release. mdpi.com The reactive chloroacetamide side chains on polymers synthesized from this compound can be used to attach targeting ligands or other functional molecules. This functionalization can enhance the specificity of the drug delivery system, directing it to particular cells or tissues and potentially reducing systemic toxicity. jchemrev.com The incorporation of amino acid-like moieties can also confer properties such as pH-responsiveness and biocompatibility to the polymer, which are highly desirable for biomedical applications. researchgate.net

| Polymer Feature | Advantage in Drug Delivery | Relevance of this compound |

|---|---|---|

| Reactive Side Chains | Allows for conjugation of targeting ligands, drugs, or imaging agents. jchemrev.com | The chloroacetamide group provides a reactive site for post-polymerization modification. |

| Biocompatibility | Reduces adverse reactions and improves safety. researchgate.net | The aminoethyl group mimics natural amino acid structures, potentially enhancing biocompatibility. researchgate.net |

| Controlled Release | Enables sustained and targeted drug release, improving therapeutic efficacy. mdpi.com | Polymer architecture and functionalization can be tailored to control drug release kinetics. |

Structure Activity Relationship Sar Studies of N 2 Aminoethyl 2 Chloroacetamide Hydrochloride Derivatives

Impact of Structural Modifications on Biological Activity

The biological activity of chloroacetamide derivatives is highly dependent on the nature of the substituents attached to the acetamide (B32628) nitrogen. nih.gov Alterations to the N-(2-Aminoethyl) portion of the molecule can lead to profound changes in the compound's interaction with its biological target.

Key structural modifications and their typical impact include:

Substitution on the Amino Group: The primary amino group in the ethylenediamine (B42938) side chain is a key site for modification. Acylation, alkylation, or incorporation into heterocyclic systems can modulate the compound's polarity, hydrogen bonding capacity, and steric profile. These changes, in turn, affect target recognition and binding affinity.

Alteration of the Ethylenediamine Linker: Changes in the length or rigidity of the linker between the chloroacetamide and the terminal functional group can influence the compound's ability to adopt an optimal conformation for binding within a target's active site.

Introduction of Aromatic or Lipophilic Moieties: The incorporation of aromatic rings or other lipophilic groups can enhance binding through hydrophobic interactions with the target protein. nih.gov The position and nature of substituents on these aromatic rings are critical, with electron-donating or electron-withdrawing groups capable of fine-tuning the electronic properties and, consequently, the biological activity of the molecule. nih.gov

Research on various N-substituted 2-chloroacetamides has demonstrated that these modifications can lead to a range of biological activities, including antimicrobial, antifungal, and herbicidal effects. nih.govekb.egresearchgate.net For instance, studies on N-(substituted phenyl)-2-chloroacetamides have shown that the type and position of substituents on the phenyl ring significantly impact their antimicrobial efficacy. nih.gov

| Structural Modification | Rationale | Potential Impact on Biological Activity |

|---|---|---|

| Alkylation/Arylation of the terminal amino group | Modulates lipophilicity and steric bulk. | Can enhance hydrophobic interactions with the target, potentially increasing potency. May also introduce steric hindrance, reducing activity. |

| Variation of the linker length (e.g., replacing ethyl with propyl) | Alters the distance between the reactive chloroacetamide and other binding motifs. | Can optimize the positioning of the molecule within the active site, leading to improved binding and activity. |

| Introduction of heterocyclic rings | Introduces specific hydrogen bonding patterns and can improve pharmacokinetic properties. | May lead to more specific interactions with the target, enhancing selectivity and potency. |

Computational Approaches in SAR: Molecular Docking and Binding Affinity Prediction

Computational methods, particularly molecular docking, are invaluable tools in understanding the SAR of chloroacetamide derivatives. ekb.egeurjchem.com These techniques predict the preferred orientation of a ligand when bound to a target protein, providing insights into the specific molecular interactions that drive binding.

In the context of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride derivatives, molecular docking can be used to:

Identify Potential Biological Targets: By docking the compounds against a library of protein structures, potential biological targets can be identified.

Elucidate Binding Modes: Docking studies can reveal the key amino acid residues involved in the binding of a ligand, highlighting important hydrogen bonds, hydrophobic interactions, and the potential for covalent bond formation. ekb.eg

Predict Binding Affinities: The docking score, an estimation of the binding free energy, can be used to rank a series of derivatives and predict their relative potencies. nih.gov This allows for the prioritization of compounds for synthesis and biological testing.

For example, molecular docking studies of chloroacetamide derivatives with herbicidal activity have been used to investigate their binding to the active site of Very Long Chain Fatty Acid Synthase (VLCFAs), a target enzyme. ekb.eg Similarly, the binding modes of antimicrobial chloroacetamide derivatives have been explored through docking with bacterial enzymes like DNA gyrase. eurjchem.comtandfonline.com

| Computational Technique | Application in SAR | Information Gained |

|---|---|---|

| Molecular Docking | Predicting the binding pose of a ligand in a protein's active site. | Binding orientation, key interacting residues, potential for covalent modification. |

| Binding Affinity Prediction | Estimating the strength of the ligand-target interaction (e.g., docking score, ΔG). | Ranking of compound potency, guiding lead optimization. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Guiding the design of new derivatives with improved activity. |

Thermodynamic and Kinetic Analyses of Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry)

While molecular docking provides valuable theoretical insights, experimental techniques are necessary to quantify the thermodynamic and kinetic parameters of ligand-target interactions. Isothermal Titration Calorimetry (ITC) is a powerful method for directly measuring the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. uspto.gov

ITC experiments can determine:

Binding Affinity (KD): A measure of the strength of the interaction.

Binding Stoichiometry (n): The ratio of ligand to target in the complex.

Enthalpy of Binding (ΔH): The heat released or absorbed upon binding, reflecting the formation and breaking of bonds.

Entropy of Binding (ΔS): The change in the randomness of the system upon binding, often related to conformational changes and the displacement of solvent molecules.

This detailed thermodynamic information is crucial for understanding the driving forces behind ligand binding and for rationally designing improved inhibitors. uspto.gov For instance, ITC can distinguish between compounds that bind primarily due to favorable enthalpic contributions (strong, specific interactions like hydrogen bonds) and those driven by entropy (e.g., hydrophobic effect).

Furthermore, ITC can be adapted to measure the kinetics of enzyme inhibition, providing information on the rates of association (kon) and dissociation (koff) of an inhibitor. researchgate.netnih.govnih.govfrontiersin.org This kinetic data is increasingly recognized as a critical factor in drug efficacy.

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, FT-IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the molecular structure of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for verifying the compound's structural integrity. Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. For this compound, ¹H NMR spectra provide characteristic signals that confirm the presence of the aminoethyl and chloroacetamide moieties. nih.gov

Interactive Data Table: ¹H NMR Spectral Data for this compound (Note: Data presented here is representative. Actual values may vary based on solvent and experimental conditions.)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 2.7–3.1 | Multiplet (m) | 4H | –CH₂CH₂NH₃⁺ |

| 4.0–4.2 | Singlet (s) | 2H | –CH₂Cl |

Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of a chloroacetamide derivative typically displays characteristic absorption bands corresponding to N-H stretching from the amine and amide groups, C=O (Amide I band) stretching, and N-H bending (Amide II band). The presence of the C-Cl bond also gives rise to a characteristic signal in the fingerprint region of the spectrum. The analysis of N-(substituted phenyl)-2-chloroacetamides demonstrates the utility of FT-IR in confirming the core chemical structure of such compounds. nih.gov

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight and elemental composition. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for this compound. The technique typically reveals a molecular ion peak corresponding to the protonated molecule [M+H]⁺, which aligns with the compound's calculated molecular formula.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Technique |

|---|

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compound. A common approach involves reverse-phase HPLC, where the compound is passed through a nonpolar stationary phase (like a C18 column) with a polar mobile phase. The purity is quantified by integrating the peak area of the compound relative to the total area of all peaks detected, typically by a UV detector.

Flash Chromatography may be employed for the purification of the compound on a larger, preparative scale. This technique uses a column, often packed with silica (B1680970) gel, and a solvent system to separate the desired product from impurities generated during synthesis.

Advanced Biophysical Techniques for Interaction Characterization

The chloroacetamide moiety is a reactive electrophile known to form covalent bonds with nucleophilic residues on proteins, such as cysteine. nih.gov Therefore, advanced biophysical techniques are crucial for characterizing the kinetics and thermodynamics of its interactions with biological targets.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying molecular interactions in real-time. sygnaturediscovery.com In the context of a covalent inhibitor like a chloroacetamide derivative, SPR can determine both the initial non-covalent binding affinity (Kᵢ) and the rate of subsequent covalent bond formation (kᵢₙₐ꜀ₜ). sygnaturediscovery.com This method involves immobilizing a target protein on a sensor chip and flowing the compound over the surface, allowing for the precise measurement of association and dissociation rates. youtube.commdpi.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon molecular binding. nih.govspringernature.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). nih.govjohnshopkins.edu ITC is a primary method for characterizing the forces driving protein-ligand and protein-protein interactions. springernature.com

X-ray Crystallography can provide atomic-level structural information of the compound covalently bound to its protein target. nih.govcriver.com By determining the three-dimensional structure of the protein-inhibitor complex, researchers can visualize the precise binding mode, identify the specific amino acid residue that has been modified, and understand the key interactions that confer potency and selectivity. nih.gov This information is invaluable for structure-based drug design efforts.

Whole-Protein Mass Spectrometry is used to confirm the formation of a covalent adduct between the compound and its target protein. nih.gov By comparing the mass of the protein before and after incubation with the chloroacetamide derivative, a mass shift corresponding to the molecular weight of the inhibitor can be detected, confirming that a covalent reaction has occurred. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Derivatization

The inherent reactivity of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride serves as a foundation for extensive derivatization, allowing for the generation of diverse chemical libraries. Future research is poised to move beyond traditional synthetic methods to explore more efficient, selective, and environmentally benign pathways.

The primary amino group and the reactive chlorine atom are key handles for modification. Novel synthetic strategies will likely focus on leveraging these sites for increasingly complex molecular architectures. Areas ripe for exploration include:

Flow Chemistry and Automation: Implementing continuous flow reactors for the synthesis of derivatives can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. Automated synthesis platforms could be employed to rapidly generate large libraries of analogues by systematically varying reactants at both the amine and chloroacetyl moieties.

Biocatalysis: The use of enzymes as catalysts could enable highly chemo- and stereoselective transformations that are challenging to achieve with traditional chemical methods. For instance, enzymes could be used to selectively acylate the primary amine or to catalyze the substitution of the chloride with complex nucleophiles under mild conditions.

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key building block would enable the construction of complex, drug-like molecules in a single step. This approach is highly efficient and aligns with the principles of green chemistry.

Click Chemistry Modifications: The amino group can be readily modified with an alkyne or azide (B81097) handle, allowing for subsequent derivatization using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This would provide a powerful and orthogonal method for conjugating the scaffold to a wide array of molecules, including biomolecules and polymers.

A summary of potential derivatization strategies is presented in the table below.

| Strategy | Potential Reaction | Target Moiety | Advantages |

| Nucleophilic Substitution | Reaction with thiols, phenols, amines, carboxylates | α-carbon of the chloroacetamide | High reactivity, formation of stable covalent bonds. |

| Amine Derivatization | Acylation, reductive amination, alkylation | Primary amino group | Introduction of diverse functional groups for tuning solubility and biological activity. myskinrecipes.com |

| Cyclization Reactions | Intramolecular reactions between the two functional ends | Entire molecule | Formation of heterocyclic scaffolds like piperazinones, which are common in medicinal chemistry. |

| Polymerization | Monomer incorporation into polymer chains | Both amine and chloroacetyl groups | Creation of functional materials for drug delivery or biomaterial coatings. |

Investigation of Undiscovered Biological Targets and Mechanistic Insights

The chloroacetamide functional group is a well-known covalent warhead that can irreversibly bind to nucleophilic residues, such as cysteine, on proteins. nih.gov This reactivity has been exploited in various herbicides and has shown potential in therapeutic contexts. researchgate.netnih.gov Future research will aim to identify novel protein targets for derivatives of this compound, thereby uncovering new therapeutic opportunities and biological mechanisms.

Current knowledge points towards several promising areas of investigation:

Chemoproteomic Profiling: A key future direction is the use of activity-based protein profiling (ABPP). A derivative of this compound functionalized with a reporter tag (e.g., an alkyne for click chemistry) could be used as a probe to covalently label its protein targets in complex biological systems. Subsequent enrichment and mass spectrometry analysis can identify these targets on a proteome-wide scale.

Targeting Protein-Protein Interactions (PPIs): Many disease-related proteins, such as transcription factors, lack traditional active sites and are considered "undruggable." The chloroacetamide moiety has been successfully used to develop covalent inhibitors that bind to pockets on protein surfaces, disrupting PPIs, as demonstrated with inhibitors of the TEAD-YAP interaction. nih.gov Libraries of derivatives could be screened to identify new covalent modulators of challenging PPIs.

Ferroptosis and Oxidative Stress Pathways: A chloroacetamide-based inhibitor of glutathione (B108866) peroxidase 4 (GPX4) has been identified as a potent inducer of ferroptosis, a form of regulated cell death implicated in cancer. nih.gov This opens the door to exploring other enzymes involved in redox homeostasis and lipid peroxidation as potential targets for new anticancer agents derived from this scaffold.

Antimicrobial Drug Discovery: Given that some chloroacetamide derivatives exhibit antimicrobial properties, future work could focus on identifying their specific bacterial or fungal protein targets. nih.gov This could lead to the development of new classes of antibiotics or antifungals that operate via novel mechanisms, potentially circumventing existing resistance issues.

| Research Area | Potential Target Class | Rationale |

| Oncology | Deubiquitinating Enzymes (DUBs), Kinases, Transcription Factors | Covalent modification of cysteine residues in active or allosteric sites. nih.gov |

| Neuroscience | Neurotransmitter system proteins, Enzymes involved in neurodegeneration | The scaffold has been used in the development of drugs targeting neurological disorders. myskinrecipes.com |

| Infectious Disease | Essential bacterial/fungal enzymes (e.g., metabolic or cell wall synthesis proteins) | Potential for novel antimicrobial mechanisms of action. nih.gov |

| Agriculture | Very-Long-Chain Fatty Acid (VLCFA) Elongases | Chloroacetamides are known inhibitors of this enzyme class in plants. researchgate.netresearchgate.net |

Integration into Complex Chemical Biology Systems and Materials Science Innovations

The application of this compound is expected to expand beyond traditional medicinal chemistry into the realms of complex chemical biology systems and innovative materials.

In Chemical Biology:

The ability of the compound to serve as a versatile building block in peptide chemistry opens up avenues for creating sophisticated biomolecules. myskinrecipes.com It can be used as a capping agent for peptides or incorporated into peptide sequences to act as a covalent warhead for targeting specific proteins. Furthermore, its use in bioconjugation allows for the stable linking of proteins, antibodies, or oligonucleotides to surfaces or other molecules, facilitating the development of diagnostics and targeted therapeutics.

In Materials Science:

The presence of two distinct reactive sites makes this compound a valuable monomer or cross-linking agent in polymer chemistry. Future innovations could include:

Functional Hydrogels: Polymerizing derivatives of the compound could lead to the creation of "smart" hydrogels. The chloroacetamide groups within the polymer network would remain available for covalently immobilizing proteins, peptides, or drugs, creating materials for controlled release applications or 3D cell culture matrices.

Antimicrobial Surfaces: Polymers or surfaces coated with this compound could possess inherent antimicrobial properties. The chloroacetamide moiety can react with proteins on bacterial surfaces, leading to cell death. Such materials would be valuable for medical devices, food packaging, and high-touch surfaces.

Biocompatible Adhesives: The covalent reactivity of the chloroacetamide group could be harnessed to develop biocompatible adhesives for tissue repair. These materials could form covalent bonds with proteins in tissues, leading to strong and durable adhesion.

The continued exploration of this compound and its derivatives promises to yield significant advancements across multiple scientific disciplines, from fundamental biology to applied materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Aminoethyl)-2-chloroacetamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via the reaction of 2-chloroacetyl chloride with ethylenediamine in the presence of a base (e.g., triethylamine) under controlled temperatures (0–5°C) to prevent side reactions. Post-synthesis, the hydrochloride salt is formed using HCl. Optimization strategies include:

- Molar Ratio Adjustment : A 1:1.2 molar ratio of 2-chloroacetyl chloride to ethylenediamine minimizes unreacted intermediates.

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity. Industrial-scale production employs vacuum distillation for solvent removal .

Q. What standard characterization techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of the aminoethyl group (δ 2.7–3.1 ppm for CHNH) and chloroacetamide moiety (δ 4.0–4.2 ppm for CHCl).

- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 173.04 (CHClNO).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activities across different cell lines?

- Methodological Answer : Contradictions often arise from variability in cell membrane permeability or metabolic pathways. To address this:

- Dose-Response Profiling : Conduct IC assays across multiple cell lines (e.g., HeLa, MCF-7) using standardized protocols.

- Metabolic Stability Testing : Use LC-MS to quantify intracellular concentrations and identify metabolites.

- Receptor Binding Assays : Radiolabeled ligand competition studies (e.g., H-labeled compound) clarify target specificity.

- Data Normalization : Include positive controls (e.g., cisplatin for cytotoxicity) and normalize results to cell viability (MTT assay) .

Q. What methodologies are employed to compare the efficacy of this compound with structurally similar derivatives in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Kinetics : Measure (inhibition constant) using Lineweaver-Burk plots for acetylcholinesterase or bacterial dihydropteroate synthase.

- Structural-Activity Relationship (SAR) : Compare derivatives (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide) via:

- Molecular Docking : AutoDock Vina predicts binding affinities to active sites.

- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy.

- Inhibition Efficiency : Rank compounds by IC values and correlate with substituent electronegativity (e.g., chloro vs. methoxy groups) .

Q. How does the chloroacetamide moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chlorine atom’s electrophilicity enables SN2 reactions with nucleophiles (e.g., amines, thiols). Key factors:

- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity.

- Leaving Group Ability : Chlorine’s moderate leaving capacity (vs. bromine) balances reactivity and stability.

- Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane 1:1) tracks substitution progress.

- By-Product Analysis : GC-MS identifies side products (e.g., ethylene dihydrochloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.